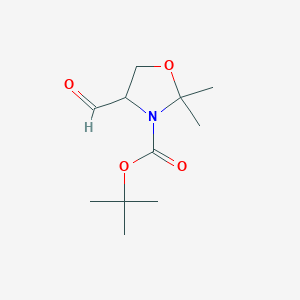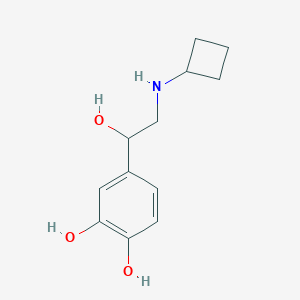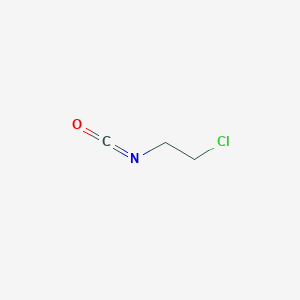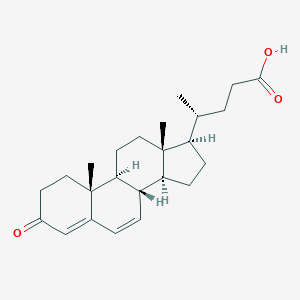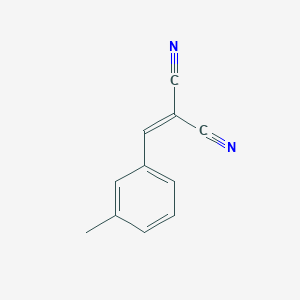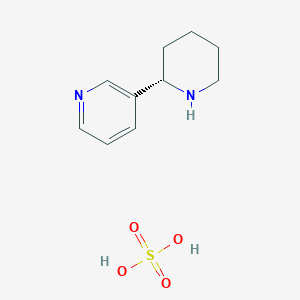![molecular formula C13H16NO4PS2 B104303 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 15863-65-7](/img/structure/B104303.png)
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione, also known as MI-2, is a small molecule inhibitor that has shown promising results in cancer research. This compound was first synthesized in 2010 and has since been studied extensively for its potential as a therapeutic agent.
Mechanism Of Action
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione acts by inhibiting the Menin-MLL protein-protein interaction, which is essential for the development of leukemia and other types of cancer. This interaction is involved in the regulation of gene expression, and inhibition of this interaction leads to a decrease in the expression of oncogenes and an increase in the expression of tumor suppressor genes.
Biochemical And Physiological Effects
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has been shown to have a significant impact on the biochemical and physiological processes involved in cancer development. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has also been shown to decrease the expression of oncogenes and increase the expression of tumor suppressor genes, leading to a decrease in cancer cell proliferation.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is its specificity for the Menin-MLL protein-protein interaction, which makes it a promising candidate for further development as a therapeutic agent. However, 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has limitations in terms of its solubility and stability, which can make it difficult to work with in the lab. Additionally, 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for research involving 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione. One potential area of study is the development of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione analogs with improved solubility and stability. Another area of study is the testing of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in clinical trials to determine its safety and efficacy in humans. Additionally, further research is needed to understand the full range of biochemical and physiological effects of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione, which could lead to the development of new cancer therapies.
Synthesis Methods
The synthesis of 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione involves multiple steps, including the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-methoxypropene to form the key intermediate, isoindole-1,3-dione. This intermediate is then reacted with a phosphine-thioester to form 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione. The entire process is complex and requires expertise in synthetic organic chemistry.
Scientific Research Applications
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has been extensively studied for its potential as a therapeutic agent in cancer research. It has been shown to inhibit the activity of the Menin-MLL (Mixed Lineage Leukemia) protein-protein interaction, which is involved in the development of leukemia and other types of cancer. 2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
properties
CAS RN |
15863-65-7 |
|---|---|
Product Name |
2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
Molecular Formula |
C13H16NO4PS2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[[methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H16NO4PS2/c1-9(2)18-19(20,17-3)21-8-14-12(15)10-6-4-5-7-11(10)13(14)16/h4-7,9H,8H2,1-3H3 |
InChI Key |
IGLNHDRBNYJMAY-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CC(C)OP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



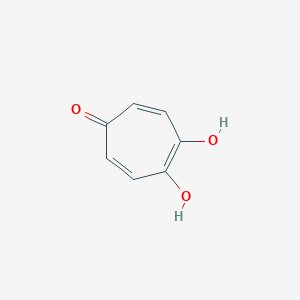
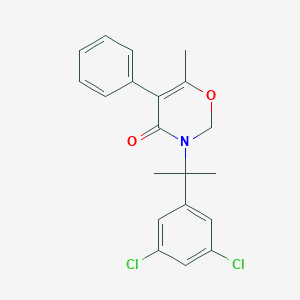

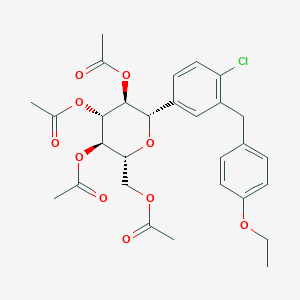
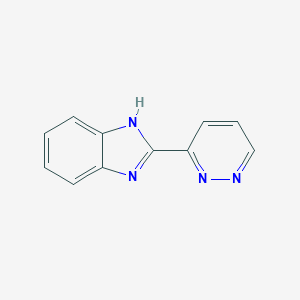
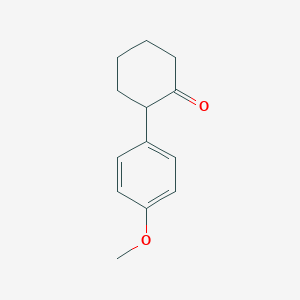
![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)
